molecular formula C10H18O B13296546 1,3-Diethylcyclopentane-1-carbaldehyde

1,3-Diethylcyclopentane-1-carbaldehyde

Cat. No.: B13296546
M. Wt: 154.25 g/mol
InChI Key: YDJXBEHBZKOHST-UHFFFAOYSA-N
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Description

1,3-Diethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O. It is a cyclopentane derivative where two ethyl groups are attached to the first and third carbon atoms of the cyclopentane ring, and an aldehyde functional group is attached to the first carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by a formylation reaction. The general steps are as follows:

    Alkylation of Cyclopentanone: Cyclopentanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride (NaH) to introduce the ethyl groups at the 1 and 3 positions of the cyclopentane ring.

    Formylation: The resulting 1,3-diethylcyclopentane is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl2CHOCH3) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the aldehyde group at the 1 position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl groups can undergo substitution reactions, such as halogenation, where a halogen atom replaces one of the hydrogen atoms on the ethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a radical initiator.

Major Products

    Oxidation: 1,3-Diethylcyclopentane-1-carboxylic acid.

    Reduction: 1,3-Diethylcyclopentane-1-methanol.

    Substitution: 1,3-Diethylcyclopentane-1-bromoethane or 1,3-Diethylcyclopentane-1-chloroethane.

Scientific Research Applications

1,3-Diethylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-diethylcyclopentane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethylcyclopentane: Lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.

    Cyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.

    1,3-Dimethylcyclopentane-1-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.

Uniqueness

1,3-Diethylcyclopentane-1-carbaldehyde is unique due to the presence of both ethyl groups and an aldehyde functional group on the cyclopentane ring. This combination of substituents imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1,3-diethylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-3-9-5-6-10(4-2,7-9)8-11/h8-9H,3-7H2,1-2H3

InChI Key

YDJXBEHBZKOHST-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CC)C=O

Origin of Product

United States

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